This compound is identified by the CAS Number 132464-87-0 and can be found in databases such as PubChem and BenchChem, which provide detailed chemical information and structural data. Benzofurans are recognized for their roles in various pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties .
These methods highlight the versatility in synthesizing benzofuran derivatives, though specific protocols for 5-Ethynyl-2,3-dihydro-1-benzofuran remain to be fully elucidated.
The molecular structure of 5-Ethynyl-2,3-dihydro-1-benzofuran can be represented by its InChI code: InChI=1S/C10H8O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-4,7H,5-6H2
and its canonical SMILES notation: C#CC1=CC2=C(C=C1)OCC2
.
This structural arrangement contributes to its unique properties and biological activities.
While specific chemical reactions involving 5-Ethynyl-2,3-dihydro-1-benzofuran are not well-documented, benzofuran derivatives generally exhibit a range of chemical reactivities:
These reactions underscore the versatility of benzofurans as intermediates in organic synthesis.
Understanding these mechanisms is crucial for developing new therapeutic agents based on this compound.
The physical and chemical properties of 5-Ethynyl-2,3-dihydro-1-benzofuran include:
Benzofurans generally exhibit moderate solubility in organic solvents such as ethanol and dichloromethane but limited solubility in water due to their hydrophobic nature.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: